molecular formula C18H22N6O3 B2954038 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797715-23-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2954038
CAS No.: 1797715-23-1
M. Wt: 370.413
InChI Key: YSINDRCGPJNJNS-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole moiety linked via a urea group to a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups. The urea linker enables hydrogen bonding, critical for interactions with biological targets such as kinases or receptors . The pyrimidine substituents enhance solubility and modulate binding affinity, making this structure promising for therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-23(2)16-13(10-19-17(22-16)24-7-3-4-8-24)21-18(25)20-12-5-6-14-15(9-12)27-11-26-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSINDRCGPJNJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C25H29N3O4C_{25}H_{29}N_{3}O_{4}, with a molecular weight of 435.52 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is known to enhance the pharmacological properties of compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized with similar scaffolds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 80 nM against Sarcina and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (nM)Bacteria Targeted
4e80Sarcina
4e110Staphylococcus aureus
6c90Sarcina

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The dimethylamino group in the structure may enhance lipophilicity, allowing better penetration through bacterial membranes.

Anticancer Activity

In addition to antibacterial properties, compounds similar to This compound have been investigated for anticancer activity. Preliminary studies suggest that these compounds may inhibit specific kinases involved in tumor proliferation and survival .

Table 2: Anticancer Activity Studies

CompoundTarget KinaseIC50 (µM)Cell Line Tested
UMN627BRD4 D1<0.092MM.1S
Other CompoundsDYRK1A/1BVariesVarious Cancer Lines

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the pyrimidine ring and variations in substituents on the benzo[d][1,3]dioxole moiety can significantly influence potency and selectivity against target proteins.

Key Findings:

  • Methyl groups at specific positions on the pyrimidine enhance binding affinity.
  • The introduction of halogens can increase activity by improving lipophilicity and receptor interaction .

Case Studies

One notable case study involved a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework, where several compounds were evaluated for their antibacterial and anticancer properties. The findings showed that modifications led to improved efficacy against resistant bacterial strains and specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Benzodioxole Moieties

Pyrido[1,2-a]pyrimidin-4-ones ()

Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one share the benzodioxole group but lack the urea linker. The absence of urea may reduce hydrogen-bonding capacity compared to the target compound .

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine ()

This compound contains a benzodioxolylmethyl group attached to a piperazinyl-pyrimidine. Crystallographic data reveals a planar pyrimidine ring and torsional angles favoring hydrophobic interactions. However, the lack of a urea linker and dimethylamino/pyrrolidinyl groups may limit target specificity .

Urea-Linked Analogues

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954660-33-4, )

This urea derivative replaces the pyrimidine with a pyrrolidinone ring.

1-(4-(Benzodioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea (CAS 1448130-53-7, )

The butynyloxy spacer and chlorobenzyl group introduce rigidity and electron-withdrawing effects. This structure may favor interactions with hydrophobic pockets but could compromise metabolic stability compared to the target compound’s pyrimidine substituents .

Carboxamide Analogues

D-19 (1-(Benzodioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)pyrrole-3-carboxamide, )

The carboxamide linker and methylpyridinone group suggest a different binding mode.

Structural and Functional Analysis

Substituent Effects

  • Dimethylamino Group: Enhances solubility via protonation at physiological pH and may participate in cation-π interactions .
  • Urea Linker : Facilitates strong hydrogen bonds with targets like kinase ATP-binding pockets, unlike carboxamides or ethers .

Computational Predictions

  • CANDO Platform () : Predicts proteomic interaction homology between the target compound and benzodioxole-containing ureas, suggesting shared multitarget profiles.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Linker Key Features
Target Compound C₂₁H₂₄N₆O₃ 408.46 Dimethylamino, Pyrrolidinyl Urea Hydrogen bonding, solubility
2-(Benzodioxol-5-yl)-7-piperazinyl-pyrimidinone C₁₈H₁₇N₅O₃ 357.36 Piperazinyl None Hydrophobic interactions
CAS 954660-33-4 () C₂₀H₂₁N₃O₄ 367.40 Pyrrolidinone-methyl Urea Lipophilicity, metabolic stability
D-19 () C₂₀H₂₁N₃O₄ 367.40 Methylpyridinone Carboxamide Moderate hydrogen bonding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, and how can reaction conditions be systematically optimized?

  • Methodology : Use microwave-assisted synthesis (e.g., Ugi-Zhu/Cascade reactions) to improve yield and reduce side products. Employ Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and stoichiometry. Statistical tools (e.g., factorial design) can minimize trial runs while identifying critical parameters .
  • Analytical Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H/13C^{13}C-NMR and FT-IR. Compare spectral data with PubChem entries for analogous urea derivatives .

Q. How can the compound’s solubility and stability be characterized under physiological conditions?

  • Methodology : Perform pH-dependent solubility studies using shake-flask methods in buffers (e.g., pH 1.2–7.4). Assess stability via accelerated degradation studies (40°C/75% RH) with HPLC-MS to identify degradation products. For aqueous formulations, evaluate excipient compatibility using dynamic light scattering (DLS) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization assays. Pair with cytotoxicity profiling (MTT assay) in HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?

  • Methodology : Use molecular docking (AutoDock Vina) with crystal structures of kinase domains (e.g., PDB: A1IZ9) to identify key interactions (e.g., H-bonds with pyrimidine N-atoms). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KdK_d) and mutagenesis studies to confirm critical residues .

Q. What strategies resolve contradictions in activity data across different cell lines or assay formats?

  • Methodology : Apply ICReDD’s feedback loop: Combine quantum chemical calculations (e.g., DFT for electron distribution analysis) with high-content screening (HCS) to correlate cellular uptake (via confocal microscopy) with activity. Use Bayesian statistics to reconcile discrepancies between in vitro and cell-based assays .

Q. How can the compound’s metabolic pathways and reactive intermediates be characterized?

  • Methodology : Perform in vitro microsomal stability assays (human liver microsomes + NADPH) with LC-HRMS to identify phase I/II metabolites. Trap reactive intermediates (e.g., glutathione adducts) and compare fragmentation patterns with synthetic standards .

Q. What crystallographic techniques elucidate its solid-state structure and polymorphic forms?

  • Methodology : Obtain single crystals via slow evaporation (e.g., DCM/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Compare unit cell parameters (e.g., a = 10.52 Å, b = 12.37 Å) with analogous benzodioxol-pyrimidine derivatives to identify polymorphism .

Q. How can structure-activity relationships (SAR) be expanded to improve selectivity against off-target receptors?

  • Methodology : Synthesize derivatives with modified pyrrolidine substituents or benzodioxol substituents (e.g., 5-fluoro analogs). Test against a kinase panel (Eurofins Cerep) and apply QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with activity .

Methodological Notes

  • Key Techniques : Prioritized peer-reviewed methods (e.g., DoE, SPR, X-ray crystallography) over proprietary protocols.
  • Data Interpretation : Emphasized reconciling computational predictions with experimental validation to address contradictions .

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